molecular formula C17H16N2O3 B2801264 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide CAS No. 851989-08-7

3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide

Cat. No.: B2801264
CAS No.: 851989-08-7
M. Wt: 296.32 g/mol
InChI Key: DNBCLZIEYIOLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C16_{16}H16_{16}N2_{2}O2_{2}. The compound features a benzooxazole moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 2-oxo-benzoxazole derivatives with m-toluidine and propionic acid derivatives through various methods including acylation and Mannich reactions .

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. A study by Soyer et al. evaluated its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, using the microdilution method. The minimal inhibitory concentration (MIC) values indicated that this compound was one of the most active derivatives in its class, showcasing significant antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa64
Escherichia coli16
Enterococcus faecalis128
Candida albicans256

2. Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against cancer cell lines. In vitro studies using the MCF-7 breast cancer cell line revealed that it inhibited cell viability at concentrations as low as 50 µM after 48 hours of incubation. This suggests potential applications in cancer therapy, particularly for hormone-dependent cancers .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways, including histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Disruption of Cell Membrane Integrity : Its interaction with bacterial membranes may lead to increased permeability and subsequent cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on MCF-7 cells. Researchers reported that treatment with varying concentrations resulted in dose-dependent cytotoxicity characterized by increased apoptosis markers such as caspase activation and PARP cleavage. This aligns with findings from other benzoxazole derivatives that have been shown to induce apoptosis in cancer cells .

Properties

IUPAC Name

N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-14-7-2-3-8-15(14)22-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBCLZIEYIOLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321782
Record name N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851989-08-7
Record name N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.